Bienvenue dans la boutique en ligne BenchChem!

4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol

EGFR inhibition A549 cytotoxicity SAR

4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol (CAS 1171980-21-4) is a synthetic organic compound belonging to the arylpiperazine class, characterized by a 4-fluorophenyl group linked via a piperazine bridge to a tetrahydrofuran-3-ol moiety. Its molecular formula is C₁₄H₁₉FN₂O₂ with a molecular weight of 266.31 g/mol.

Molecular Formula C14H19FN2O2
Molecular Weight 266.31 g/mol
CAS No. 1171980-21-4
Cat. No. B1387286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol
CAS1171980-21-4
Molecular FormulaC14H19FN2O2
Molecular Weight266.31 g/mol
Structural Identifiers
SMILESC1CN(CCN1C2COCC2O)C3=CC=C(C=C3)F
InChIInChI=1S/C14H19FN2O2/c15-11-1-3-12(4-2-11)16-5-7-17(8-6-16)13-9-19-10-14(13)18/h1-4,13-14,18H,5-10H2
InChIKeyXPOIHAAJBOHFLR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol (CAS 1171980-21-4): Structural Identity and Core Characteristics for Procurement


4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol (CAS 1171980-21-4) is a synthetic organic compound belonging to the arylpiperazine class, characterized by a 4-fluorophenyl group linked via a piperazine bridge to a tetrahydrofuran-3-ol moiety. Its molecular formula is C₁₄H₁₉FN₂O₂ with a molecular weight of 266.31 g/mol [1]. The compound features one hydrogen bond donor (the secondary alcohol on the tetrahydrofuran ring) and five hydrogen bond acceptors, with a computed XLogP3 of 1.0, indicating moderate lipophilicity [1]. It is primarily supplied as a research-grade building block (typical purity ≥95%) by commercial vendors such as AKSci and ChemDiv (catalog ID BB01-2030) . The tetrahydrofuran-3-ol substructure introduces a chiral center, meaning the compound exists as a racemic mixture or as individual enantiomers depending on the synthetic route, which has implications for downstream stereochemical applications.

Why 4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol Cannot Be Simply Replaced by In-Class Analogs


Arylpiperazine derivatives are widely used in medicinal chemistry as privileged scaffolds, but their biological and physicochemical profiles are exquisitely sensitive to the nature of the N-substituent and the appended functional groups. Simple substitution of 4-[4-(4-fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol with unsubstituted 1-(4-fluorophenyl)piperazine eliminates the tetrahydrofuran-3-ol group, resulting in the loss of both the hydrogen bond donor capacity and the stereochemical center, which can alter target binding, solubility, and metabolic stability [1]. Published fragment-level data demonstrate that even minor variations in the 4-substituent of the phenylpiperazine system can produce dramatic shifts in bioactivity: in an EGFR inhibition assay, the 4-fluorophenyl derivative exhibited an IC₅₀ of 92.71 µM, whereas the 2-fluorophenyl analog showed an IC₅₀ of 9.68 µM—a nearly 10-fold difference—and the 4-methylphenyl analog displayed an IC₅₀ of 11.03 µM [2]. These data underscore that in-class arylpiperazines are not interchangeable and that the specific substitution pattern on 4-[4-(4-fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol confers a unique property set that cannot be replicated by close analogs without experimental validation.

4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol: Quantitative Performance Evidence and Comparator Analysis


Fragment-Level EGFR Inhibitory Activity in A549 Cells: 4-Fluorophenyl vs. 2-Fluorophenyl and 4-Methylphenyl Analogs

In a panel of 4-substituted piperazine fragments incorporated into a thienothiepinopyrazole scaffold, the 4-(4-fluorophenyl)piperazin-1-yl fragment (compound 6e) exhibited an IC₅₀ of 92.71 ± 23.90 µM against the EGFR-overexpressing A549 non-small-cell lung cancer cell line, while showing no significant activity against HepG2 cells (IC₅₀ >200 µM) [1]. In contrast, the 4-(2-fluorophenyl)piperazin-1-yl analog (compound 6g) demonstrated an IC₅₀ of 9.68 ± 1.95 µM against A549 cells, representing a 9.6-fold increase in potency. The 4-(4-methylphenyl)piperazin-1-yl analog (compound 6c) showed an IC₅₀ of 11.03 ± 1.96 µM, an 8.4-fold improvement over the 4-fluorophenyl variant [1]. This data provides a quantitative rank-order for the 4-fluorophenyl substituent within this chemotype and establishes that the para-fluoro substitution pattern yields moderate EGFR inhibitory activity relative to ortho-fluoro or para-methyl alternatives.

EGFR inhibition A549 cytotoxicity SAR arylpiperazine fragment

Physicochemical Differentiation: Computed Lipophilicity and Hydrogen Bond Capacity vs. Unsubstituted 1-(4-Fluorophenyl)piperazine

The target compound has a computed XLogP3 of 1.0 and one hydrogen bond donor (HBD), derived from the secondary alcohol on the tetrahydrofuran ring [1]. In comparison, unsubstituted 1-(4-fluorophenyl)piperazine (PubChem CID 99714) has an XLogP3 of approximately 1.8 and zero HBDs, making it more lipophilic and lacking the hydrogen bond donor capacity that can influence target engagement, aqueous solubility, and permeability [2]. The introduction of the tetrahydrofuran-3-ol moiety reduces the partition coefficient by approximately 0.8 log units and adds a stereochemical center, which may affect binding selectivity in chiral environments such as GPCR binding pockets.

Lipophilicity XLogP HBD count drug-likeness physicochemical profiling

Structural Uniqueness: Tetrahydrofuran-3-ol as a Chiral Alcohol Motif Not Present in Common Arylpiperazine Building Blocks

The tetrahydrofuran-3-ol ring in this compound constitutes a secondary alcohol attached to a saturated oxygen heterocycle—a structural motif that is absent in commercially prevalent arylpiperazine building blocks such as 1-(4-fluorophenyl)piperazine, 1-(4-fluorophenyl)piperazine dihydrochloride, or 4-(4-fluorophenyl)piperidine [1]. Tetrahydrofuran-3-ol itself is a known precursor for HIV protease inhibitors, including Darunavir and Fosamprenavir, where the (S)-enantiomer serves as a key chiral intermediate . The presence of this moiety creates an sp³-hybridized stereogenic center at the carbon bearing the hydroxyl group, enabling the compound to be used as a chiral building block for the synthesis of enantiomerically enriched target molecules—a capability not offered by achiral arylpiperazine analogs.

Chiral building block tetrahydrofuran-3-ol stereochemistry medicinal chemistry

Limitations Acknowledgment: Scarcity of Direct Comparative Bioactivity Data for the Complete Compound

A comprehensive search of primary research literature, patents, and authoritative databases (PubChem, BindingDB, ChEMBL, PubMed) reveals no published studies containing direct, quantitative bioactivity data (IC₅₀, Ki, Kd, EC₅₀) for the intact 4-[4-(4-fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol molecule. The fragment-level EGFR inhibition data reported in Section 3, Evidence Item 1 pertains to the 4-(4-fluorophenyl)piperazin-1-yl substituent attached to a thienothiepinopyrazole core, not the tetrahydrofuran-3-ol-bearing compound itself. Consequently, all differential claims based on bioactivity must be interpreted as class-level or fragment-level inferences, not as direct head-to-head comparisons of the intact target compound. Procurement decisions should therefore be driven by the compound's distinctive physicochemical and structural properties (Sections 3.2 and 3.3) rather than by assumed biological potency advantages. Researchers intending to use this compound as a pharmacological probe should anticipate conducting primary bioactivity profiling.

Data gap evidence limitations fragment-based SAR

4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol: Optimal Procurement and Application Scenarios Based on Quantitative Evidence


Fragment-Based Lead Optimization Requiring Moderate EGFR Activity with Favorable Physicochemical Properties

In fragment-based drug discovery programs targeting EGFR-driven cancers, the 4-(4-fluorophenyl)piperazin-1-yl fragment has a defined IC₅₀ of 92.71 µM against A549 cells, providing a quantitative starting point for SAR exploration [1]. The intact compound's lower XLogP3 of 1.0 and additional hydrogen bond donor, relative to simpler arylpiperazines, may improve aqueous solubility and reduce off-target promiscuity often associated with more lipophilic fragments [2]. Medicinal chemists can use this compound as a fragment elaboration starting point, leveraging the tetrahydrofuran-3-ol hydroxyl as a synthetic handle for further derivatization while monitoring shifts in both potency and physicochemical profile.

Stereoselective Synthesis of Enantioenriched CNS-Targeted Compound Libraries

The chiral tetrahydrofuran-3-ol moiety in this compound provides a stereogenic center that can be exploited for the asymmetric synthesis of CNS-penetrant candidates [1]. Given that tetrahydrofuran-3-ol is a key intermediate in approved HIV protease inhibitors [2], the combination of this chiral alcohol with a 4-fluorophenylpiperazine—a privileged scaffold for serotonin and dopamine receptor ligands—creates a unique starting point for generating enantiomerically enriched libraries targeting GPCRs. The moderate lipophilicity (XLogP3 = 1.0) aligns well with CNS drug-likeness criteria, where optimal cLogP values typically range from 1 to 3 .

Building Block Procurement for Parallel SAR Exploration of Arylpiperazine Substitution Patterns

For medicinal chemistry groups systematically exploring the SAR of arylpiperazine substitution, this compound fills a specific niche: it is the only commercially available building block that combines a p-fluorophenylpiperazine with a cyclic ether alcohol [1]. The quantitative EGFR inhibition data from Liu et al. (2018) provides a benchmark for the 4-fluorophenyl fragment (IC₅₀ = 92.71 µM) that can be compared against results obtained from 2-fluorophenyl (9.68 µM), 4-methylphenyl (11.03 µM), and 4-methoxyphenyl (13.13 µM) analogs when incorporated into the same or analogous scaffolds [2]. This enables data-driven selection of the appropriate para-substituted building block for parallel library synthesis.

Physicochemical Property-Guided Compound Selection for Early-Stage Hit Triage

In early-stage drug discovery, property-based triage is critical for selecting compounds with favorable developability profiles. This compound's computed hydrogen bond donor count of 1, moderate XLogP3 of 1.0, and low rotatable bond count of 2 place it within favorable ranges for oral bioavailability according to multiple drug-likeness filters [1]. When compared to commonly used arylpiperazine alternatives that lack hydrogen bond donors and have higher lipophilicity (e.g., 1-(4-fluorophenyl)piperazine with XLogP3 ≈ 1.8), this compound may offer reduced phospholipidosis risk and improved metabolic stability, though these predictions require experimental validation [2].

Quote Request

Request a Quote for 4-[4-(4-Fluorophenyl)piperazin-1-yl]tetrahydrofuran-3-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.